molecular formula C5H6N2O2S B019918 4,6-Dihydroxy-2-methylthiopyrimidine CAS No. 1979-98-2

4,6-Dihydroxy-2-methylthiopyrimidine

Cat. No. B019918
CAS RN: 1979-98-2
M. Wt: 158.18 g/mol
InChI Key: AEXCUJUYEZIWJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4,6-dihydroxy-2-methylthiopyrimidine, often involves multi-step chemical reactions. For instance, derivatives of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been synthesized as potential antitumor agents, showcasing the versatility of pyrimidine synthesis in creating compounds with significant biological activity (Gangjee et al., 2009). Such processes usually involve key intermediates and can be tailored to introduce various functional groups, affecting the compound's properties and reactivity.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those similar to 4,6-dihydroxy-2-methylthiopyrimidine, has been extensively studied using X-ray crystallography and spectroscopic methods. These studies reveal extensive electron delocalization within the pyrimidine rings, a characteristic that influences the chemical behavior and reactivity of these compounds. For example, structural analysis of various pyrimidine derivatives has provided insights into their potential as nonlinear optical materials due to their solid-state crystal structure and molecular interactions (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

4,6-Dihydroxy-2-methylthiopyrimidine and its derivatives participate in a range of chemical reactions, including condensation reactions with formaldehyde and aromatic or heterocyclic aldehydes. These reactions often lead to the formation of compounds with potential applications in various fields, including pharmacology and materials science. For instance, the synthesis of 5,5'-methylenebis(4,6-dihydroxy-2-methylthiopyrimidines) demonstrates the reactivity of the compound under specific conditions, which can be exploited to produce materials with desirable properties (Moskvin et al., 2002).

Scientific Research Applications

Application in Dye Synthesis

  • Summary of the Application: 4,6-Dihydroxy-2-methylpyrimidine (DHMP) has been used in the synthesis of novel pyrimidine azo dyes . These dyes were prepared through a diazo coupling reaction between DHMP and diazotised 2-amino-thiazole and 2-amino-(6-substituted)benzothiazole .
  • Methods of Application or Experimental Procedures: The chemical structures of these dyes were confirmed using FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis techniques . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated .
  • Results or Outcomes: The dyes show positive solvatochromism in chloroform and glacial acetic acid (AA) and also one shows more bathochromic shift . The results show that these dyes may be suitable for applications in the textile industry .

Application in Anticancer Agents Synthesis

  • Summary of the Application: DHMP serves as a precursor to many important compounds, some of which are known to be active as anticancer agents .

Application in Antihypertensive Medicines Development

  • Summary of the Application: DHMP is used in the development of new antihypertensive medicines . One such compound is 4,6-dichloro-2-methyl-5-nitropyridine .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXCUJUYEZIWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173499
Record name 2-Methylthiopyrimidine-4,6-diol
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Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxy-2-methylthiopyrimidine

CAS RN

1979-98-2
Record name 4,6-Dihydroxy-2-(methylthio)pyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthiopyrimidine-4,6-diol
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Record name 1979-98-2
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Record name 2-Methylthiopyrimidine-4,6-diol
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Record name 2-methylthiopyrimidine-4,6-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AV Moskvin, MP Meshcheryakov… - Russian journal of …, 2002 - Springer
5,5'-Methylenebis(4,6-dihydroxy-2-methylthiopyrimidines) were synthesized by condensation of 4,6-dihydroxy-2-methylthiopyrimidine with formaldehyde and aromatic or heterocyclic …
Number of citations: 1 link.springer.com
VI Slesarev, AS Popov - Russian Journal of General Chemistry, 2002 - Springer
Tautomerism of 5-formyl- and 5-acetyl derivatives of pyrimidine-2,4,6-trione, 2-thioxopyrimidine-4,6-dione, and 4,6-dihidroxy-2-methylthiopyrimidine was studied by NMR, UV, and IR …
Number of citations: 7 link.springer.com
DQ Shi, LH Niu, QY Zhuang - Journal of Chemical Research, 2008 - journals.sagepub.com
The condensation and addition reactions of aromatic aldehydes and 4,6-dihydroxypyrimidine or 2,4-dihydroxy-6-aminopyrimidine in water in the presence of triethylbenzylammonium …
Number of citations: 3 journals.sagepub.com
AA Santilli, DH Kim, SV Wanser - Journal of Heterocyclic …, 1971 - Wiley Online Library
A novel method for the preparation of esters and amides of thieno[2,3‐d]pyrimidine‐6‐carb‐oxylic acids was described. A typical example was the direct formation of ethyl 5‐amino‐2‐…
Number of citations: 87 onlinelibrary.wiley.com
HC Van der Plas, B Zuurdeeg… - Recueil des Travaux …, 1969 - Wiley Online Library
4‐Chloro derivatives of 2‐piperidino‐ and 2‐morpholinopyrimidine are converted by potassium amide in liquid ammonia into 2‐piperidino‐ and 2‐morpholino‐4‐methyl‐s‐triazine, …
Number of citations: 11 onlinelibrary.wiley.com
FE King, TJ King - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
A series of dihydroxypyrimidines has been prepared with basic substituents at the 2-or the 4-position. In general, these were obtained from 2: 4: 6-trichloropyrimidine, with which the …
Number of citations: 24 pubs.rsc.org
JJ Reddick - 2001 - search.proquest.com
Thiamin phosphate synthase catalyzes the penultimate step of thiamin pyrophosphate biosynthesis in Bacillus subtilis. The goal of much of the work described in this thesis was to …
Number of citations: 1 search.proquest.com
ME Khalifa, MA Metwally - Journal of Chemica Acta, 2012 - jchemacta.com
The alkylthiopyrimidine derivatives play a very important role in living organisms and they are also used in many areas of science and technology. A number of alkylthiopyrimidine …
Number of citations: 1 jchemacta.com
ML Maddess, R Carter - Synthesis, 2012 - thieme-connect.com
Pivalic acid is a useful medium to effect the direct SN Ar displacement of 2-methylthio-4-pyrimidinones with a variety of anilines. Products are easily isolated in good to excellent yields, …
Number of citations: 19 www.thieme-connect.com

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